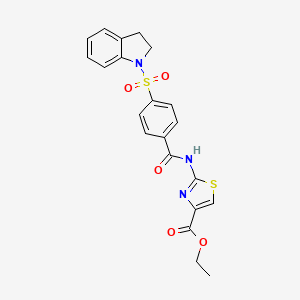

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate derivatives, which are significant class of organic medicinal compounds, has been reported . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

- Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate has shown promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .

- Inflammation plays a crucial role in various diseases. This compound exhibits anti-inflammatory effects by modulating key pathways. Researchers are exploring its potential in treating inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate has been investigated for its neuroprotective properties. It shows promise in preventing neuronal damage, reducing oxidative stress, and enhancing cognitive function. Researchers aim to harness these effects for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

- Studies suggest that this compound may have cardiovascular benefits. It exhibits vasodilatory effects, potentially improving blood flow and reducing hypertension. Researchers investigate its role in preventing cardiovascular diseases and managing endothelial dysfunction .

- Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate demonstrates antimicrobial properties against bacteria, fungi, and parasites. Researchers explore its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

- While not directly related to the compound itself, the BIAL Foundation offers grants for scientific research in the fields of psychophysiology and parapsychology. Researchers can apply for funding to explore various aspects of human consciousness, perception, and extrasensory phenomena .

Anticancer Activity

Anti-Inflammatory Properties

Neuroprotective Effects

Cardiovascular Applications

Antimicrobial Activity

Psychophysiological Research

Wirkmechanismus

Target of Action

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a complex compound that contains an indole nucleus . The indole nucleus is a significant part of many synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the primary targets of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate could be these receptors.

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

Thiazoles have exhibited boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests a promising future direction for the development of new compounds related to Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate.

Eigenschaften

IUPAC Name |

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-2-29-20(26)17-13-30-21(22-17)23-19(25)15-7-9-16(10-8-15)31(27,28)24-12-11-14-5-3-4-6-18(14)24/h3-10,13H,2,11-12H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMUZQSYWONIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)

![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)